C3 Stereochemical Inversion Produces Distinct 13C NMR and Chromatographic Signatures
3-epi-alpha-Amyrin differs from α-amyrin solely by the configuration of the hydroxyl group at C3 (α-OH vs. β-OH). This epimerization produces a diagnostic downfield shift of the C3 carbon in 13C NMR: δ 69.2 ppm for 3-epi-α-amyrin versus approximately δ 79.0 ppm for α-amyrin, confirming the axial orientation of the hydroxyl group and enabling unambiguous structural assignment [1]. In reversed-phase HPLC systems developed for frankincense analysis, 3-epi-α-amyrin is baseline-resolved from α-amyrin and β-amyrin, with a distinct retention time that allows simultaneous quantification of all fifteen pentacyclic triterpenoids in commercial frankincense samples [2].
| Evidence Dimension | 13C NMR chemical shift of C3 carbon |
|---|---|
| Target Compound Data | δ 69.2 ppm |
| Comparator Or Baseline | α-Amyrin: δ ~79.0 ppm (β-OH at C3) |
| Quantified Difference | Δδ ≈ 9.8 ppm upfield shift |
| Conditions | 13C NMR spectroscopy in CDCl₃, referenced to TMS |
Why This Matters
This stereochemical fingerprint allows analytical laboratories to definitively identify and quantify 3-epi-alpha-amyrin in complex natural product matrices without ambiguity, preventing misidentification that could compromise pharmacopoeial compliance or research reproducibility.
- [1] Al-Harrasi, A., et al. (2018). Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids. PLOS ONE, 13(6), e0198666. (See Section: Structural characterization of 3-epi-α-amyrin and NMR data in supplementary materials). View Source
- [2] Mathe, C., Culioli, G., Archier, P., & Vieillescazes, C. (2004). High-performance liquid chromatographic analysis of triterpenoids in commercial frankincense. Chromatographia, 60(9-10), 493-499. View Source
